molecular formula C23H19N3O3 B2502309 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-04-0

4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2502309
CAS RN: 865286-04-0
M. Wt: 385.423
InChI Key: BNQQPIIGXSTKCZ-UHFFFAOYSA-N
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Description

4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer properties. One study synthesized 1,3,4-oxadiazole derivatives and evaluated them in vitro against various cancer cell lines, finding significant activity against breast cancer cells (Salahuddin et al., 2014). Another research project designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against multiple cancer cell lines, showing that several derivatives exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).

Antidiabetic Activity

Research on 1,3,4-oxadiazole derivatives includes the synthesis and in vitro antidiabetic screening of novel compounds. One study reported the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were characterized and evaluated for antidiabetic activity using the α-amylase inhibition assay (J. Lalpara et al., 2021).

Antimicrobial Activities

Compounds with the 1,3,4-oxadiazole moiety have also shown promising antimicrobial activities. A study synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds possessed good or moderate activities against various microorganisms (H. Bektaş et al., 2007).

Nematocidal Activity

The design and synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been evaluated for their nematocidal activities. Compounds demonstrated significant activity against Bursaphelenchus xylophilus, suggesting potential as lead compounds for nematicide development (Dan Liu et al., 2022).

Safety and Hazards

When handling this compound, it is advised to prevent the dispersion of dust. Wash hands and face thoroughly after handling. Use a local exhaust if dust or aerosol will be generated .

Mechanism of Action

properties

IUPAC Name

4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-20-10-6-5-9-19(20)22-25-26-23(29-22)24-21(27)18-13-11-17(12-14-18)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQQPIIGXSTKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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